molecular formula CH7N3O3S B12554688 Sulfurous acid--guanidine (1/1) CAS No. 142384-09-6

Sulfurous acid--guanidine (1/1)

Cat. No.: B12554688
CAS No.: 142384-09-6
M. Wt: 141.15 g/mol
InChI Key: GZBKCIJLEXDUOL-UHFFFAOYSA-N
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Description

Sulfurous acid–guanidine (1/1) is a compound formed by the combination of sulfurous acid and guanidine in a 1:1 molar ratio Sulfurous acid is a weak and unstable acid, while guanidine is a strong organic base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfurous acid–guanidine (1/1) typically involves the reaction of sulfurous acid with guanidine. One common method is to dissolve guanidine in water and then slowly add sulfur dioxide gas to the solution. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of sulfurous acid–guanidine (1/1).

Industrial Production Methods

Industrial production of sulfurous acid–guanidine (1/1) may involve more efficient and scalable methods. One approach is to use a continuous flow reactor where sulfur dioxide gas is bubbled through an aqueous solution of guanidine. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Sulfurous acid–guanidine (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form guanidine sulfate and sulfuric acid.

    Reduction: Under certain conditions, it can be reduced to form guanidine and sulfur dioxide.

    Substitution: The compound can participate in substitution reactions where the sulfurous acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at moderate temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions often require anhydrous conditions and inert atmospheres.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols. These reactions are usually performed in organic solvents under reflux conditions.

Major Products

    Oxidation: Guanidine sulfate and sulfuric acid.

    Reduction: Guanidine and sulfur dioxide.

    Substitution: Depending on the nucleophile, products can include guanidine derivatives with different functional groups.

Scientific Research Applications

Sulfurous acid–guanidine (1/1) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for certain diseases, particularly those involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of sulfurous acid–guanidine (1/1) involves its ability to donate and accept protons, making it a versatile acid-base catalyst. The guanidine moiety can form hydrogen bonds with various substrates, facilitating chemical transformations. Additionally, the sulfurous acid component can participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Sulfurous acid–guanidine (1/1) can be compared with other guanidine-based compounds, such as:

    Guanidine hydrochloride: A strong organic base used in protein denaturation and as a reagent in organic synthesis.

    Guanidine carbonate: Used as a precursor in the synthesis of other guanidine derivatives.

    Guanidine nitrate: An oxidizing agent used in pyrotechnics and as a propellant.

Properties

CAS No.

142384-09-6

Molecular Formula

CH7N3O3S

Molecular Weight

141.15 g/mol

IUPAC Name

guanidine;sulfurous acid

InChI

InChI=1S/CH5N3.H2O3S/c2-1(3)4;1-4(2)3/h(H5,2,3,4);(H2,1,2,3)

InChI Key

GZBKCIJLEXDUOL-UHFFFAOYSA-N

Canonical SMILES

C(=N)(N)N.OS(=O)O

Origin of Product

United States

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